Fmoc-Pro-Pro-Pro-Pro-OH

Vue d'ensemble

Description

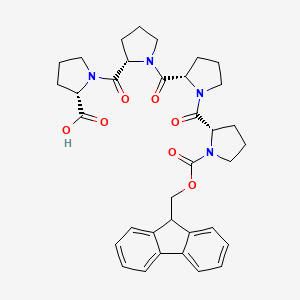

Fmoc-Pro-Pro-Pro-Pro-OH: is a synthetic peptide composed of four proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection. The presence of multiple proline residues imparts unique structural properties, making it valuable in various research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-Pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the attachment of the first proline residue to a solid support, followed by the sequential addition of Fmoc-protected proline residues. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the Fmoc group is removed using a base such as piperidine, allowing the next proline residue to be added .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Pro-Pro-Pro-Pro-OH primarily undergoes reactions typical of peptides, including:

Deprotection: Removal of the Fmoc group using bases like piperidine.

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DIC and HOBt.

Cleavage: Detachment from the solid support using acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DIC and HOBt in DMF.

Cleavage: TFA with scavengers like water and triisopropylsilane (TIS).

Major Products: The primary product of these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide cleaved from the solid support .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Pro-Pro-Pro-Pro-OH is predominantly used as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective coupling of amino acids while preventing unwanted side reactions, which is crucial for the synthesis of complex peptides. The protection can be removed under mild acidic conditions, facilitating the formation of peptide bonds with subsequent amino acids.

Case Study: Peptide Libraries

Researchers utilize this compound to create diverse peptide libraries for high-throughput screening. This approach accelerates the discovery of novel bioactive compounds, particularly in pharmacological research.

| Application | Description |

|---|---|

| Solid-Phase Synthesis | Protects amino acids during peptide assembly, allowing selective coupling. |

| Library Construction | Enables the creation of diverse peptide libraries for drug discovery. |

Drug Development

In drug development, this compound plays a critical role in synthesizing peptide-based therapeutics. Its ability to facilitate the formation of specific peptide sequences makes it invaluable in designing drugs that target specific biological pathways.

Case Study: Targeted Therapies

The compound has been employed in the synthesis of neuropeptides that are essential for understanding neurological functions and disorders. This contributes significantly to advancements in neuropharmacology and the development of targeted therapies for conditions like Alzheimer's disease.

| Application | Description |

|---|---|

| Peptide-Based Drugs | Essential for synthesizing therapeutics targeting specific pathways. |

| Neuropeptide Research | Aids in developing therapies for neurological disorders. |

Bioconjugation

This compound is also utilized in bioconjugation processes, enhancing the delivery of drugs or imaging agents to specific cells or tissues. This application is particularly beneficial in cancer therapy, where targeted delivery can improve therapeutic efficacy and reduce side effects.

Case Study: Cancer Therapy

Research has demonstrated that using this compound in bioconjugate design can significantly improve the specificity and effectiveness of cancer treatment modalities.

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances targeted delivery of therapeutic agents to specific tissues. |

| Imaging Agent Conjugation | Improves imaging techniques through better localization of agents. |

Research in Neuroscience

In neuroscience research, this compound aids in developing neuropeptides that are crucial for understanding brain functions and disorders. This application supports advancements in neuropharmacology.

Case Study: Neuropeptide Functionality

Studies utilizing this compound have contributed to elucidating the roles of neuropeptides in various neurological conditions, paving the way for innovative treatment strategies.

| Application | Description |

|---|---|

| Neuropeptide Development | Vital for understanding neurological functions and developing treatments. |

Custom Peptide Libraries

Researchers leverage this compound to construct custom peptide libraries that facilitate high-throughput screening processes. This capability is essential for identifying new bioactive compounds with potential therapeutic applications.

Data Table: Summary of Applications

| Application | Key Benefits |

|---|---|

| Peptide Synthesis | Selective coupling; prevents side reactions |

| Drug Development | Synthesizes targeted therapeutics; advances neuropharmacology |

| Bioconjugation | Enhances drug delivery; improves imaging specificity |

| Neuroscience Research | Develops neuropeptides; aids understanding of brain disorders |

| Custom Libraries | Facilitates high-throughput screening; accelerates drug discovery |

Mécanisme D'action

The mechanism of action of Fmoc-Pro-Pro-Pro-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminus of the peptide, preventing unwanted reactions during synthesis. Upon deprotection, the free amine group can participate in coupling reactions to form peptide bonds. The proline residues contribute to the structural properties of the peptide, influencing its folding and stability .

Comparaison Avec Des Composés Similaires

Fmoc-Pro-Pro-OH: A shorter peptide with two proline residues.

Fmoc-Pro-OH: A single proline residue with an Fmoc protecting group.

Fmoc-Gly-Pro-OH: A peptide with glycine and proline residues.

Uniqueness: Fmoc-Pro-Pro-Pro-Pro-OH is unique due to its four consecutive proline residues, which impart distinct structural properties. This makes it particularly useful in studying the effects of proline-rich sequences on peptide folding and stability .

Activité Biologique

Fmoc-Pro-Pro-Pro-Pro-OH (also known as Fmoc-PPPP) is a pentapeptide building block that plays a significant role in peptide synthesis and various biological applications. Its unique structure, characterized by multiple proline residues, confers specific conformational properties that are valuable in drug development, bioconjugation, and neuropharmacology.

- Molecular Formula : C25H26N2O5

- Molecular Weight : 442.49 g/mol

- Purity : HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8% .

Biological Applications

This compound has been utilized in several key areas of biological research:

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Neuroscience Research :

Structure-Activity Relationship Studies

Research has demonstrated that the structural characteristics of Fmoc-PPPP significantly influence its biological activity:

- Conformational Flexibility : The presence of multiple proline residues allows for unique cis/trans isomerization, which can affect peptide folding and interaction with biological targets .

- Triple Helix Formation : Studies indicate that proline-rich peptides can stabilize triple helical structures, which are relevant in collagen synthesis and tissue engineering .

Case Studies

Several studies highlight the diverse applications and biological activities of this compound:

- Electrochemical Peptide Synthesis :

- Mechanism of Impurity Formation :

- Polymer-Peptide Delivery Platforms :

Data Table: Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Protecting group in SPPS | High stability; low impurity formation |

| Drug Development | Synthesis of peptide-based therapeutics | Enhances bioavailability and specificity |

| Bioconjugation | Creation of targeted drug delivery systems | Improved efficacy in cancer therapy |

| Neuroscience Research | Development of neuropeptides | Critical for understanding neurological disorders |

| Electrochemical Synthesis | Utilization in biphasic electrochemical processes | Effective under sterically hindered conditions |

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.